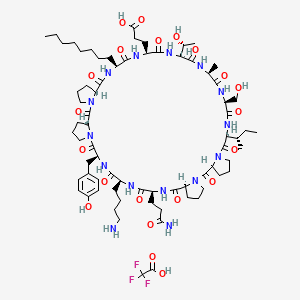

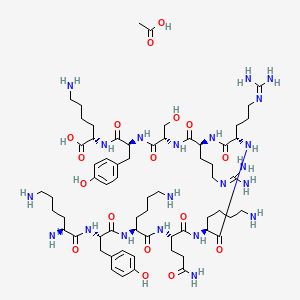

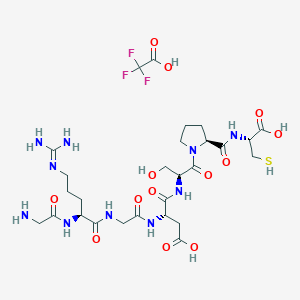

Grgdspc (tfa)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GRGDSPC (TFA) est un peptide d'adhésion cellulaire thiolé composé de sept acides aminés : glycine, arginine, glycine, acide aspartique, sérine, proline et cystéine. La séquence peptidique est souvent utilisée dans diverses applications de recherche scientifique en raison de sa capacité à promouvoir l'adhésion cellulaire et l'interaction avec les matrices extracellulaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

GRGDSPC (TFA) est généralement synthétisé par synthèse peptidique en phase solide (SPPS). Le processus implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique liée à une résine. Le groupe thiol sur le résidu cystéine est protégé pendant la synthèse et déprotégé à la dernière étape. Le peptide est ensuite clivé de la résine à l'aide d'acide trifluoroacétique (TFA), qui élimine également les groupes protecteurs .

Méthodes de production industrielle

La production industrielle de GRGDSPC (TFA) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour garantir un rendement et une pureté élevés. Le peptide est purifié par chromatographie liquide haute performance (HPLC) et lyophilisé pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

GRGDSPC (TFA) subit diverses réactions chimiques, notamment :

Réaction thiol-acrylate : Le groupe thiol sur le résidu cystéine réagit avec les groupes acrylate pour former des liaisons thioéther stables.

Réactifs et conditions courants

Réaction thiol-acrylate : Généralement réalisée dans une solution saline tamponnée au phosphate (PBS) à pH 7,8.

Principaux produits formés

Réaction thiol-acrylate : Le principal produit est un conjugué lié par thioéther.

Oxydation : Le principal produit est un dimère du peptide lié par disulfure.

Applications de recherche scientifique

GRGDSPC (TFA) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément de construction pour la synthèse de biomatériaux complexes et d'hydrogels.

Industrie : Appliqué dans la production de revêtements biocompatibles pour les dispositifs médicaux et les implants.

Mécanisme d'action

GRGDSPC (TFA) exerce ses effets principalement par l'interaction avec les récepteurs intégrine à la surface cellulaire. Le motif arginine-glycine-acide aspartique (RGD) dans la séquence peptidique se lie aux intégrines, facilitant l'adhésion cellulaire et les voies de signalisation qui favorisent la survie, la prolifération et la migration cellulaires . Le groupe thiol sur le résidu cystéine permet une fixation covalente à divers substrats, ce qui améliore l'utilité du peptide dans les applications de biomatériaux .

Applications De Recherche Scientifique

GRGDSPC (TFA) has a wide range of applications in scientific research:

Mécanisme D'action

GRGDSPC (TFA) exerts its effects primarily through interaction with integrin receptors on the cell surface. The arginine-glycine-aspartic acid (RGD) motif within the peptide sequence binds to integrins, facilitating cell adhesion and signaling pathways that promote cell survival, proliferation, and migration . The thiol group on the cysteine residue allows for covalent attachment to various substrates, enhancing the peptide’s utility in biomaterial applications .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

GRGDSPC (TFA) est unique en raison de la présence du résidu cystéine, qui fournit un groupe thiol pour la fixation covalente à divers substrats. Cette caractéristique améliore son utilité dans la création de conjugués stables et bioactifs pour une large gamme d'applications .

Propriétés

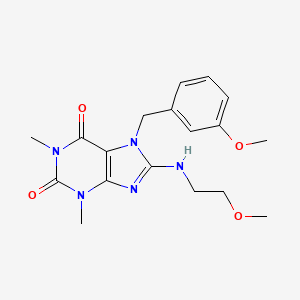

Formule moléculaire |

C27H43F3N10O13S |

|---|---|

Poids moléculaire |

804.8 g/mol |

Nom IUPAC |

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C25H42N10O11S.C2HF3O2/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46;3-2(4,5)1(6)7/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29);(H,6,7)/t12-,13-,14-,15-,16-;/m0./s1 |

Clé InChI |

JLXWPECCGJGSMS-MHXJNQAMSA-N |

SMILES isomérique |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CS)C(=O)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid](/img/structure/B10855122.png)

![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)

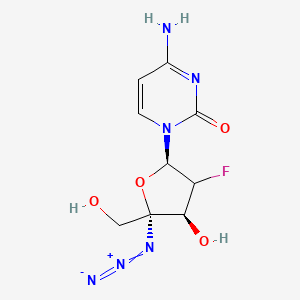

![4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10855154.png)

![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride](/img/structure/B10855166.png)

![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)